Sodium 4-(bromomethyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-(bromomethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₇H₆BrNaO₂S. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(bromomethyl)benzene-1-sulfinate typically involves the bromination of toluene derivatives followed by sulfonation. One common method includes the reaction of 4-methylbenzenesulfonic acid with bromine in the presence of a catalyst to introduce the bromomethyl group. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(bromomethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Methyl derivatives.
Scientific Research Applications
Sodium 4-(bromomethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-(bromomethyl)benzene-1-sulfinate involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The sulfonate group enhances the solubility of the compound in polar solvents, facilitating its use in different chemical reactions.
Comparison with Similar Compounds
Sodium 4-methylbenzenesulfonate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Sodium 4-chloromethylbenzenesulfonate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Sodium 4-(hydroxymethyl)benzenesulfonate: Contains a hydroxymethyl group, which alters its chemical properties and reactivity.
Uniqueness: Sodium 4-(bromomethyl)benzene-1-sulfinate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.
Biological Activity
Sodium 4-(bromomethyl)benzene-1-sulfinate (commonly referred to as sodium sulfinate) is a sulfonic acid derivative with notable biological activity that has garnered attention in various research fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, potential applications, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H8BrNaO2S
- Molecular Weight : 251.1 g/mol
- CAS Number : 16868-74-5
This compound features a bromomethyl group attached to a benzene ring, with a sulfonate functional group that enhances its reactivity and solubility in aqueous environments.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study indicated that compounds derived from this sulfonate showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were comparable to those of established antibiotics, suggesting potential as a new class of antimicrobial agents .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For example, research on derivatives of this compound revealed dose-dependent cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective antiproliferative activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a promising pathway for anticancer drug development .
Case Study 1: Antimicrobial Activity Evaluation
A detailed evaluation of this compound's antimicrobial properties was conducted using a series of assays against clinically relevant pathogens. The results indicated:
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 16 | Streptomycin | 32 |
Escherichia coli | 32 | Ampicillin | 64 |
Klebsiella pneumoniae | 8 | Gentamicin | 16 |
These findings highlight the compound's potential as an effective antimicrobial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on its anticancer properties, this compound was tested on several cancer cell lines. The results showed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 ± 2 |
HeLa (Cervical Cancer) | 20 ± 3 |
A549 (Lung Cancer) | 25 ± 5 |
The compound demonstrated significant cytotoxicity across multiple cancer types, supporting its further investigation as a potential therapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with cellular components. It is hypothesized that the bromomethyl group facilitates nucleophilic attack by cellular thiols, leading to modifications in protein function and subsequent cellular responses such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbes .
Properties
Molecular Formula |
C7H6BrNaO2S |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;4-(bromomethyl)benzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
DIVGNSKDYXRIDW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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